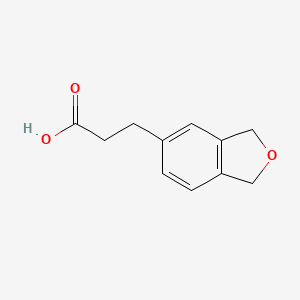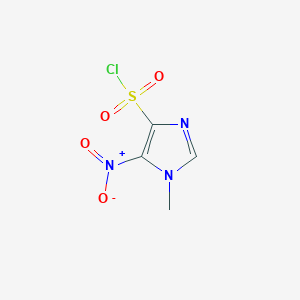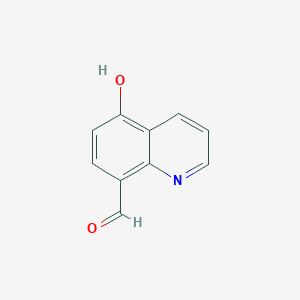
5-Hydroxyquinoline-8-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxyquinoline-8-carbaldehyde is an organic compound derived from the quinoline family. It is characterized by the presence of a hydroxyl group at the 5th position and an aldehyde group at the 8th position on the quinoline ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyquinoline-8-carbaldehyde typically involves the formylation of 5-hydroxyquinoline. One common method is the Reimer-Tiemann reaction, which uses chloroform and a strong base like sodium hydroxide to introduce the formyl group at the 8th position . Another method involves the Vilsmeier-Haack reaction, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used .
Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxyquinoline-8-carbaldehyde undergoes various chemical reactions, including:
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 5-Hydroxyquinoline-8-carboxylic acid.
Reduction: 5-Hydroxyquinoline-8-methanol.
Substitution: 5-Alkoxyquinoline-8-carbaldehyde.
Scientific Research Applications
5-Hydroxyquinoline-8-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxyquinoline-8-carbaldehyde involves its interaction with various molecular targets:
Molecular Targets: It can chelate metal ions, which is crucial for its antimicrobial activity.
Pathways Involved: The compound interferes with the electron transport chain in microbial cells, leading to the generation of reactive oxygen species and cell death.
Comparison with Similar Compounds
8-Hydroxyquinoline: Lacks the aldehyde group at the 8th position but shares similar chelating properties.
5-Nitro-8-hydroxyquinoline: Contains a nitro group at the 5th position, enhancing its antimicrobial activity.
8-Mercaptoquinoline: Contains a thiol group instead of a hydroxyl group, which affects its reactivity and applications.
Uniqueness: 5-Hydroxyquinoline-8-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad range of applications make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H7NO2 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
5-hydroxyquinoline-8-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-7-3-4-9(13)8-2-1-5-11-10(7)8/h1-6,13H |
InChI Key |
GPFAHISMTHUNHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[3-cyano-4,5-dimethyl-1-(thien-2-ylmethyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B15241379.png)
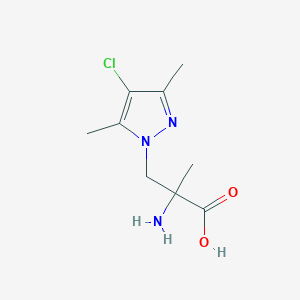
![Methyl8-hydroxyimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B15241393.png)
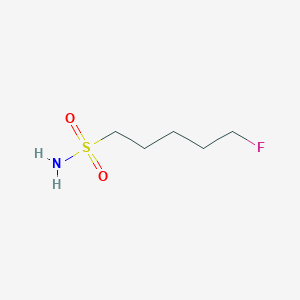

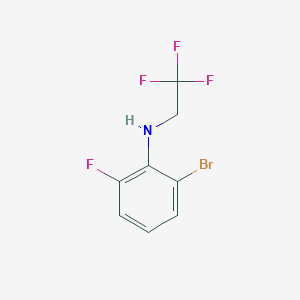
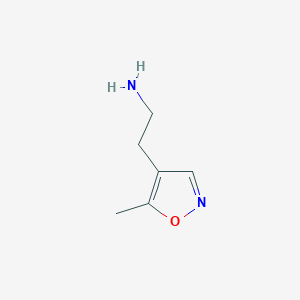
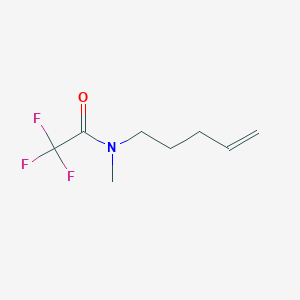
![Bicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B15241421.png)
![2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B15241434.png)
![Methyl 4'-{[(3-aminopyridin-2-yl)amino]methyl}-biphenyl-2-carboxylate](/img/structure/B15241436.png)

